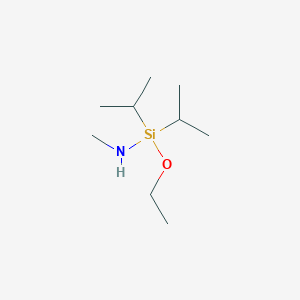
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one is a heterocyclic compound that features a unique combination of benzothiazole, pyridine, and azetidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Azetidinone Ring: The azetidinone ring can be formed via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine with a ketene.
Coupling Reactions: The benzothiazole and azetidinone intermediates are then coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form amines or alcohols.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under various conditions, often in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its structural complexity, it is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with enzyme active sites, while the azetidinone ring can form covalent bonds with nucleophilic residues. The pyridine ring can enhance binding affinity through π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Benzothiazol-2-yl)-3-methylidene-1-(pyridin-3-yl)azetidin-2-one: Similar structure but with a methylidene group instead of an ethylidene group.
4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-2-yl)azetidin-2-one: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.
Uniqueness
The unique combination of benzothiazole, pyridine, and azetidinone moieties in 4-(1,3-Benzothiazol-2-yl)-3-ethylidene-1-(pyridin-3-yl)azetidin-2-one provides it with distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the ethylidene and pyridin-3-yl groups can significantly influence its interaction with biological targets and its overall pharmacological profile.
Propriétés
Numéro CAS |
918891-51-7 |
|---|---|
Formule moléculaire |
C17H13N3OS |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-3-ethylidene-1-pyridin-3-ylazetidin-2-one |
InChI |
InChI=1S/C17H13N3OS/c1-2-12-15(16-19-13-7-3-4-8-14(13)22-16)20(17(12)21)11-6-5-9-18-10-11/h2-10,15H,1H3 |
Clé InChI |
JKBRDSRBPSWVFP-UHFFFAOYSA-N |
SMILES canonique |
CC=C1C(N(C1=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)




![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)
![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)






![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
